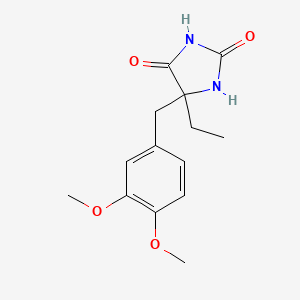

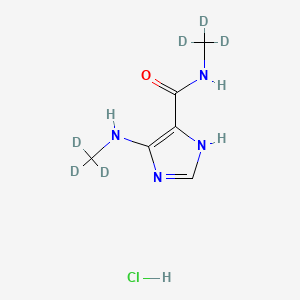

![molecular formula C8H12O3 B589983 (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 151586-69-5](/img/structure/B589983.png)

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” often involves complex chemical reactions. For instance, the commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds . The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis

The molecular structure of carboxylic acids like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, the carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids undergo various chemical reactions. They can be converted into esters by the reaction of acids with alcohols . They can also be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . Moreover, acid anhydrides can be derived from two molecules of carboxylic acid by heating to remove 1 equivalent of water .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . Soluble carboxylic acids are weak acids in aqueous solutions .作用机制

The mechanism of action of carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can vary depending on the specific compound and its biological target. For instance, carbenicillin, a semisynthetic penicillin derivative, exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria .

安全和危害

The safety and hazards associated with carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can vary widely depending on the specific compound. For instance, some mushrooms produce toxins that are cytotoxic, neurotoxic, myotoxic, endocrine and/or metabolism-related, GI-irritant and can also cause adverse sundry reactions .

未来方向

The future directions for research on carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” could involve the development of more sustainable processes for renewable bioplastics production . Additionally, new alternative methods to synthesize 2,5-furandicarboxylic acid that are both more advantageous and attractive than conventional oxidation of 5-hydroxymethylfurfural could be explored .

属性

IUPAC Name |

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERZVTMGADJIFJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@H](O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-Oxaspiro[2.5]octane-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

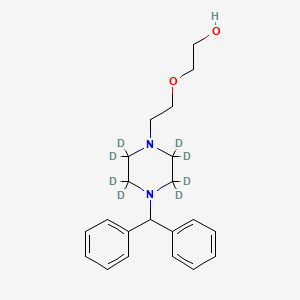

![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)